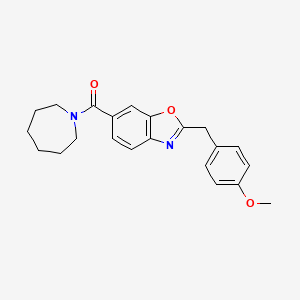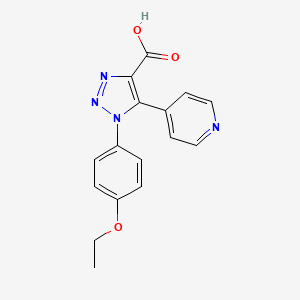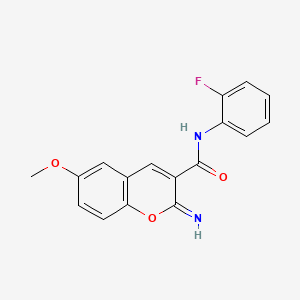![molecular formula C22H20N4O B5146596 N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide, also known as QNZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide involves the inhibition of the nuclear factor-kappaB (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In inflammatory disorders, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation and tissue damage. N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide also inhibits the activation of immune cells such as macrophages and dendritic cells, which play a crucial role in the initiation and maintenance of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for the NF-κB pathway. N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide selectively inhibits the activation of NF-κB, without affecting other signaling pathways. This allows researchers to study the specific role of NF-κB in various biological processes.
However, one of the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide is its potential toxicity. N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been shown to induce cytotoxicity in some cell types, which can affect the interpretation of experimental results. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. This could lead to the development of more effective drugs for the treatment of cancer and inflammatory disorders.
Another area of research is the investigation of the role of N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide in other biological processes. For example, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the replication of some viruses, suggesting a potential role in antiviral therapy.
Overall, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide is a promising small molecule inhibitor that has the potential to be developed into new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 1H-imidazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In inflammatory disorders, N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(24-11-6-13-26-14-12-23-16-26)19-15-21(17-7-2-1-3-8-17)25-20-10-5-4-9-18(19)20/h1-5,7-10,12,14-16H,6,11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWILDVJCIPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)

![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)